N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride
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Overview
Description
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the benzo[d]thiazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitro group: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric and sulfuric acids.
Attachment of the dimethylaminoethyl side chain: This is usually done via nucleophilic substitution reactions.
Final coupling: The final step involves coupling the intermediate with 3-nitrobenzoyl chloride under basic conditions to form the desired amide.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous flow reactors: To maintain consistent reaction conditions and improve safety.
Automated purification systems: Such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can be substituted under appropriate conditions, such as with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific biological targets.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Chemical Biology: Employed in the development of fluorescent markers due to its structural features.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The nitrobenzamide moiety is crucial for binding to these targets, while the dimethylaminoethyl side chain enhances its solubility and cellular uptake. The exact pathways involved often include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
- N-(2-(dimethylamino)ethyl)-N-(4-methoxyphenyl)-3-nitrobenzamide
- N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide
Comparison:
- Structural Differences: The presence of different substituents on the benzo[d]thiazole ring or the aromatic ring can significantly alter the compound’s chemical properties and biological activity.
- Unique Features: The specific combination of the methoxy and methyl groups in N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride provides a unique balance of hydrophobic and hydrophilic properties, enhancing its interaction with biological targets.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S.ClH/c1-13-8-9-16(28-4)17-18(13)29-20(21-17)23(11-10-22(2)3)19(25)14-6-5-7-15(12-14)24(26)27;/h5-9,12H,10-11H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVYWPMGDYVUBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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